molecular formula C21H21N5O2S2 B4563352 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4563352
M. Wt: 439.6 g/mol
InChI Key: NEGNLIRRBPDWLY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H21N5O2S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 439.11366728 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Some novel triazole derivatives, including those related to the specified compound, have been synthesized and shown to exhibit significant antimicrobial activities. These compounds were prepared through specific reactions and screened for their effectiveness against various pathogenic bacteria and Candida species. The synthesized compounds displayed potent antimicrobial properties, highlighting their potential as therapeutic agents in treating infections caused by these organisms (Altıntop et al., 2011).

Anti-Inflammatory and Kinase Inhibition

Derivatives of benzothiazole/benzoxazole, closely related to the chemical structure , have been designed and synthesized, exhibiting in vitro anti-inflammatory activity and p38α MAP kinase inhibition. These compounds demonstrated significant edema inhibition in vivo, suggesting their potential as anti-inflammatory agents. Furthermore, molecular docking studies predicted their binding modes, supporting their therapeutic applicability in inflammation and kinase-related disorders (Tariq et al., 2018).

Antitumor Activity

Research on benzothiazole derivatives has revealed their potential antitumor activities. New compounds were synthesized and evaluated for their efficacy against approximately 60 human tumor cell lines, demonstrating considerable anticancer activity against specific cancer types. This suggests the compound's relevance in the development of new anticancer therapies (Yurttaş et al., 2015).

Antiviral and Antibacterial Properties

A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antiviral and antibacterial activities. These compounds showed promising results against tobacco mosaic virus (TMV) and certain bacterial pathogens, indicating their potential as molecular templates for developing efficient antiviral and antibacterial agents (Tang et al., 2019).

Synthesis and Evaluation of Benzothiazole Acylhydrazones as Anticancer Agents

Benzothiazole derivatives have been synthesized and evaluated for their probable anticancer activity. These compounds demonstrated cytotoxic activities against various cancer cell lines, indicating the benzothiazole scaffold's potential in modulating antitumor properties (Osmaniye et al., 2018).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-3-26-19(14-9-5-7-11-16(14)28-4-2)24-25-21(26)29-13-18(27)23-20-22-15-10-6-8-12-17(15)30-20/h5-12H,3-4,13H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNLIRRBPDWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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